7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a methoxy group at the 7th position and a thiol group at the 1st position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Formed through reduction of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methoxy group at the 6th position.
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy and thiol groups, serving as a simpler analog.
5-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with the methoxy group at the 5th position.
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14OS |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol |
InChI |
InChI=1S/C11H14OS/c1-12-9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11,13H,2-4H2,1H3 |
InChI Key |
BYYRYQUTKDQPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2S)C=C1 |
Origin of Product |
United States |
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